Synthetic Utility: Validated Intermediate for Nucleoside Drug Synthesis
Unlike its unsubstituted phenoxy and 4-fluorophenoxy analogs, which are primarily cataloged as research-grade building blocks without a specified application, the 4-methoxyphenoxy variant has been specifically patented and validated in process chemistry literature as an important intermediate for synthesizing complex 5-substituted pyrimidine carbocyclic nucleoside medicines. This is claimed to offer a simpler, safer, and more industrially convenient process compared to generic alternatives [1]. The 4-fluorophenoxy analog (CAS 477854-86-7) and the unsubstituted phenoxy analog (CAS 477854-85-6) lack this specific, documented process advantage.
| Evidence Dimension | Validated Industrial Application |
|---|---|
| Target Compound Data | Patented intermediate for 5-substituted pyrimidine carbocyclic nucleosides; process claimed as simple, safe, and industrially scalable. |
| Comparator Or Baseline | 4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid (CAS 477854-85-6) and 4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid (CAS 477854-86-7); no comparable process patent identified. |
| Quantified Difference | Qualitative; presence of application-specific patent vs. absence. |
| Conditions | Comparative process chemistry assessment based on patent literature. |
Why This Matters
For procurement decisions in drug development, a compound validated for a specific synthetic step reduces risk and accelerates development compared to an unproven generic analog.
- [1] Semantic Scholar. (n.d.). Author Profile: 何艳. Retrieved from semanticscholar.org, referencing patent CN101580502 description of the compound as an important intermediate. View Source
